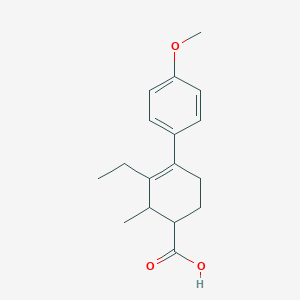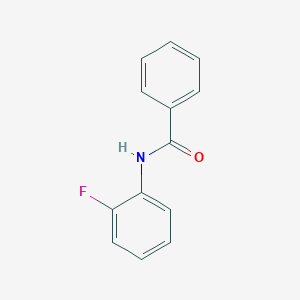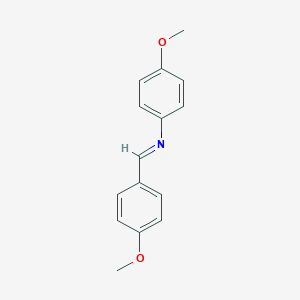
Cobalt(II) fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(II) fluoride, also known as cobaltous fluoride, is a chemical compound with the formula CoF₂. It is a reddish crystalline solid that is sparingly soluble in water. This compound contains cobalt in its +2 oxidation state and fluoride ions . This compound is primarily used in various industrial applications, including as a catalyst and in optical deposition processes .
Métodos De Preparación
Cobalt(II) fluoride can be synthesized through several methods:
From Cobalt(II) Chloride or Cobalt(II) Oxide: Anhydrous this compound can be prepared by reacting anhydrous cobalt(II) chloride or cobalt(II) oxide with hydrogen fluoride gas[ \text{CoCl}_2 + 2\text{HF} \rightarrow \text{CoF}_2 + 2\text{HCl} ] [ \text{CoO} + 2\text{HF} \rightarrow \text{CoF}_2 + \text{H}_2\text{O} ]
From Cobalt(III) Fluoride: This compound can also be produced by reacting cobalt(III) fluoride with water.
Hydrated Form: The hydrated form of this compound can be obtained by reacting any cobalt(II) compound with hydrofluoric acid.
Análisis De Reacciones Químicas
Cobalt(II) fluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cobalt(III) fluoride in the presence of fluorine gas.
Reduction: It can be reduced to metallic cobalt by reacting with hydrogen gas at elevated temperatures.
Substitution: This compound can participate in substitution reactions with other halides or ligands, forming different cobalt complexes
Common reagents and conditions used in these reactions include hydrogen fluoride, fluorine gas, and hydrogen gas. The major products formed from these reactions are cobalt(III) fluoride, metallic cobalt, and various cobalt complexes.
Aplicaciones Científicas De Investigación
Cobalt(II) fluoride has several scientific research applications:
Electrochemical Applications: This compound is used in the development of conversion-type metal fluoride cathodes for batteries due to its large specific capacities and high operating voltages.
Optical Deposition: It is used in optical deposition processes to improve the optical quality of materials.
Material Science: This compound is investigated for its potential use in the synthesis of fluorinated organic molecules, which are important in medicine, materials, and agrochemicals.
Mecanismo De Acción
The mechanism by which cobalt(II) fluoride exerts its effects involves its ability to act as a fluorinating agent. In catalytic fluorination reactions, this compound facilitates the incorporation of fluorine atoms into organic molecules. This process often involves the formation of cobalt-fluorine bonds, followed by the transfer of fluorine atoms to the substrate . The molecular targets and pathways involved in these reactions include the activation of C–H bonds and the formation of C–F bonds through various organometallic mechanisms .
Comparación Con Compuestos Similares
Cobalt(II) fluoride can be compared with other similar compounds, such as:
Cobalt(III) Fluoride (CoF₃): Unlike this compound, cobalt(III) fluoride is a stronger oxidizing agent and is used in different fluorination reactions.
Nickel(II) Fluoride (NiF₂): Nickel(II) fluoride has similar properties to this compound but differs in its reactivity and applications.
Iron(II) Fluoride (FeF₂): Iron(II) fluoride is another transition metal fluoride with distinct chemical properties and uses.
This compound is unique due to its specific catalytic properties and its ability to improve optical quality in deposition processes .
Propiedades
IUPAC Name |
cobalt(2+);difluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2FH/h;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYBZKSMUPTWEE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Co+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.93000 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10026-17-2 |
Source


|
| Record name | Cobalt difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | COBALTOUS FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KI67810UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)



![1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B167623.png)



![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)



